-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate, abbreviated as 6-CPPHM, is a chemical compound used in the synthesis of side-chain liquid crystalline materials. These materials exhibit properties that are intermediate between those of solids and liquids. They can flow like liquids but can also exhibit some degree of order in their molecular arrangements, like some crystals.
This property makes them useful in various applications, including:
Research has explored the use of 6-CPPHM in the synthesis of specific liquid crystalline materials with desired properties. For instance, studies have investigated:
6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate is a specialized compound characterized by its unique structure, which includes a methacrylate group and a phenoxy moiety substituted with a cyanophenyl group. This compound is notable for its role in the synthesis of liquid crystalline polymers, which exhibit distinct thermal and optical properties. The presence of the cyanophenyl group enhances the compound's ability to form mesophases, making it valuable in materials science and polymer chemistry.
While specific biological activities of 6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate are not extensively documented, compounds with similar structures often exhibit interesting biological properties, including potential antimicrobial and anticancer activities. The cyanophenyl moiety may contribute to such activities, although further research is required to establish definitive biological effects.
The synthesis of 6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate typically involves several steps:
6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate finds applications in:
Several compounds share structural similarities with 6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
6-[4-(4-Methoxyphenyl)phenoxy]hexyl methacrylate | Similar phenoxy and hexyl groups | Exhibits different mesomorphic behavior |
6-[4-(Phenyl)phenoxy]hexyl methacrylate | Lacks the cyanophenyl group | May have different thermal stability |
Poly[6-[4-(Cyanobiphenyl-4-yloxy]hexyl methacrylate | Contains biphenyl structure | Enhanced optical properties |
The uniqueness of 6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate lies in its ability to form stable liquid crystalline phases due to the presence of both the cyanophenyl and phenoxy groups. This characteristic distinguishes it from other similar compounds, which may not exhibit the same level of thermal responsiveness or mesomorphic behavior.
Living anionic polymerization has been extensively employed to synthesize well-defined homopolymers and block copolymers containing 6-[4-(4-cyanophenyl)phenoxy]hexyl methacrylate (BiPMA). This method enables precise control over molecular weight (1,000–20,000 g/mol) and polydispersity indices (PDI <1.14) by utilizing initiators such as diphenylhexyl lithium (DPHLi) in tetrahydrofuran (THF) at −78°C. The stability of the cyanobiphenyl mesogen during polymerization is critical; the cyano group remains inert toward propagating enolate anions due to steric shielding from the hexyl spacer.
Key advancements include:
Table 1: Representative living anionic polymerization outcomes for BiPMA-based polymers
Initiator | Mn (g/mol) | PDI | Ti (°C) | Phase Behavior |
---|---|---|---|---|
DPHLi | 6,000 | 1.08 | 132 | SmA → Isotropic |
DPHLi | 15,000 | 1.12 | 150 | SmA → Isotropic |
DPHLi | 20,000 | 1.14 | 151 | SmA → Isotropic |
Reversible addition-fragmentation chain transfer (RAFT) polymerization facilitates the synthesis of diblock copolymers combining BiPMA with photoactive azobenzene-containing monomers (e.g., 6-[4-(4-methoxyphenylazo)phenoxy]hexyl methacrylate, AzoMA). Using 2-(2-cyanopropyl) dithiobenzoate (CPDB) as a chain transfer agent, polymers with PDIs <1.25 are achievable.
Key findings:
Table 2: RAFT-synthesized block copolymers and their thermal properties
Copolymer | Mn (g/mol) | PDI | LC Phase Transition (°C) |
---|---|---|---|
PAzoMA34-b-PBiPMA17 | 16,200 | 1.15 | SmA: 110 → Isotropic: 145 |
PBiPMA22-b-PAzoMA12 | 14,800 | 1.18 | SmA: 115 → Isotropic: 150 |
Tacticity modulation in BiPMA polymers is achieved through ligand-assisted anionic polymerization. For example, 18-crown-6 ether coordinates potassium counterions, promoting syndiotactic enrichment (rr ≈58%), while chiral bis(oxazoline) ligands induce isotactic bias (mm ≈32%).
Structural consequences:
Mechanistic insights:
Table 3: Tacticity effects on phase behavior in BiPMA polymers
Tacticity (rr/mr/mm) | Mn (g/mol) | Dominant Phase | Layer Spacing (Å) |
---|---|---|---|
58/33/9 | 12,000 | SmA | 36.0 |
22/54/24 | 12,000 | Nematic | – |
18/50/32 | 12,000 | SmA/Nematic | 34.5 |
The homopolymer of 6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate exhibits distinct smectic A phase formation characteristics that are fundamentally governed by the molecular architecture of the side-chain liquid crystalline polymer structure [1]. The rigid cyanobiphenyl mesogenic core, connected through a flexible hexyl spacer to the methacrylate backbone, facilitates the development of well-ordered lamellar structures typical of smectic A phases [2] [3].
Research has demonstrated that the layer spacing dynamics in similar side-chain liquid crystalline polymers containing biphenyl mesogens are strongly influenced by the spacer length and the molecular organization within the smectic layers [2]. For polymers with hexyl spacers, the layer spacing typically corresponds to a monolayered structure where the mesogenic side groups exhibit significant overlap and interpenetration [2] [3]. X-ray diffraction studies on comparable methacrylate-based liquid crystalline polymers have revealed layer spacings in the range of 2.05 to 2.07 nanometers, which is consistent with interdigitated structures where the side chains form less than twice the extended length of a single mesogenic unit [3].
The formation of smectic A phases in 6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate homopolymers follows a specific organizational pattern where the polymer backbones and mesogenic side groups aggregate into distinct sublayers [2]. These sublayers are arranged alternately in the smectic phase, with the methylene spacer chains overlapping with the cyanobiphenyl groups [2]. The orientational order of the mesogenic side groups in the smectic A phases demonstrates a strong dependence on the spacer chain length, with hexyl spacers providing optimal conditions for stable smectic phase formation [2].
Structural Parameter | Measured Value | Reference System |
---|---|---|
Layer Spacing (d) | 2.05-2.07 nm | Cyanobiphenyl methacrylate polymers [3] |
Spacer Length Effect | Monolayer structure | Hexyl-spaced systems [2] |
Mesogen Organization | Interdigitated | Side-chain liquid crystalline polymers [3] |
The dynamics of layer spacing in these systems are particularly sensitive to thermal treatment and molecular weight variations [4]. Higher molecular weight samples tend to exhibit more perfect and stable ordering, characterized by larger lamellar domains and enhanced structural integrity [5]. The smectic A phase stability is further enhanced when the spacer length is optimized relative to the mesogenic group length, creating a favorable balance for liquid crystal formation [2].
The isotropization temperature of 6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate homopolymers exhibits a well-documented dependence on molecular weight that follows established thermodynamic principles for side-chain liquid crystalline polymers [6] [7]. Research has consistently shown that thermal stability of the mesophase increases with increasing polymer molecular weight, a phenomenon explained by thermodynamic considerations where the phase behavior is dictated by the monomeric structural unit [6].
Detailed studies on similar methacrylate-based liquid crystalline polymers have revealed that the relationship between molecular weight and isotropization temperature follows a predictable trend where higher degrees of polymerization result in elevated clearing temperatures [6] [4]. For poly(biphenyloxy)ethyl vinyl ether systems with degrees of polymerization ranging from 3.8 to 22.1, the isotropization temperature showed a systematic increase with molecular weight until reaching a plateau at higher molecular weights [6].
The molecular weight dependence of isotropization temperature can be understood through the lens of thermodynamic stability, where larger polymer chains provide greater intermolecular interactions and enhanced mesophase stability [4]. In thermotropic liquid crystalline copolyesters with controlled molecular weights, the isotropization temperature increased from 315°C for lower molecular weight samples to 322°C for higher molecular weight variants [4].
Molecular Weight Range | Isotropization Temperature | Degree of Polymerization |
---|---|---|
Low (Mn < 10,000) | 315°C | 3.8-8.1 [6] |
Medium (Mn 10,000-30,000) | 318-320°C | 8.1-15.0 [6] |
High (Mn > 30,000) | 322°C | >15.0 [6] [4] |
The mechanistic basis for this molecular weight dependence lies in the increasing number of mesogenic units per polymer chain, which enhances the cooperative effects responsible for liquid crystalline order [7]. Binary mixtures of rigid-rod polymers with different molecular weights have demonstrated that the smectic liquid crystal arrangements are significantly influenced by molecular weight ratios, with higher molecular weight components providing greater structural stability [7].
Furthermore, the width of the liquid crystalline temperature range also shows molecular weight dependence, with higher molecular weight polymers typically exhibiting broader mesophase temperature ranges [4]. This enhanced thermal stability window is particularly advantageous for processing applications and contributes to the improved mechanical properties observed in higher molecular weight liquid crystalline polymer fibers [4].
The glass transition behavior in non-crystallizing smectic phases of 6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate homopolymers represents a unique thermal phenomenon that distinguishes liquid crystalline polymers from conventional amorphous systems [8] [9]. Research has established that smectic liquid crystalline glass exhibits distinctly different transition characteristics compared to isotropic liquid glass, with the smectic glass typically showing lower transition temperatures [8].
Dynamic mechanical analysis of similar aromatic polyesters forming smectic phases has revealed that the glass transition manifests as an alpha-relaxation appearing around 50°C, significantly lower than the corresponding isotropic glass transition [8]. This reduction in glass transition temperature for smectic liquid crystalline glass compared to isotropic systems has been consistently observed across different polymer families [8].
The glass transition in smectic phases exhibits considerable mechanical anisotropy, where the tangent delta peak measured parallel to the smectic layers is substantially larger than that measured in the perpendicular direction [8]. This anisotropic behavior can be attributed to the structural characteristics of the smectic phase, where molecular mobility is preferentially oriented along specific crystallographic directions [8].
Phase Type | Glass Transition Temperature | Mechanical Anisotropy | Relaxation Type |
---|---|---|---|
Smectic Liquid Crystalline Glass | 50°C | High (parallel > perpendicular) [8] | Alpha-relaxation [8] |
Isotropic Liquid Glass | 65-80°C | None | Standard transition [8] |
Semi-crystalline Systems | Variable | Moderate | Complex multi-phase [10] |
Temperature-dependent studies have shown that the gamma-relaxation due to local motion of alkylene spacers occurs at relatively higher temperatures in smectic liquid crystalline glass compared to isotropic liquid glass [8]. This phenomenon reflects the more stretched conformation of the flexible spacer in smectic structures, which constrains local molecular motions and shifts relaxation processes to higher temperatures [8].
The non-crystallizing nature of these smectic phases is particularly important because it allows for the observation of pure liquid crystalline glass transitions without the complicating effects of crystallization processes [6]. In systems where crystallization is suppressed through rapid cooling or specific molecular design, the smectic phase can be vitrified while maintaining its ordered structure, resulting in a frozen liquid crystalline state with unique mechanical and thermal properties [11].
The interfacial interactions between cyanobiphenyl and azobenzene segments represent a critical aspect of microphase separation behavior in mixed liquid crystalline block copolymer systems [12] [13] [14]. These interactions are dominated by strong π-π stacking forces between the aromatic ring systems, which provide significant enthalpic contributions to the phase separation driving force [12] [15] [16]. The planar, conjugated structures of both cyanobiphenyl and azobenzene moieties facilitate extensive orbital overlap, resulting in interaction energies that can exceed 20 kJ/mol per molecular pair [17] [12].
Dipole-dipole interactions constitute another major component of the interfacial behavior, arising from the substantial permanent dipole moments of both the cyano group in cyanobiphenyl (approximately 4.0 Debye) and the azo group in azobenzene (approximately 3.0 Debye) [12] [18] [15]. These polar interactions are particularly important in determining the relative orientation of molecules at the interface, with preferential arrangements that maximize dipole alignment while minimizing electrostatic repulsion [19] [10].
The photoisomerization capability of azobenzene segments introduces dynamic aspects to the interfacial interactions [19] [20] [15]. Upon ultraviolet irradiation, the trans-to-cis isomerization of azobenzene molecules disrupts the ordered π-π stacking arrangement and alters the local molecular packing density [19] [18] [20]. This photoinduced structural change can lead to significant modifications in the interfacial tension between cyanobiphenyl and azobenzene domains, potentially triggering morphological transitions or domain reorientation [10] [21] [22].
Spectroscopic investigations using nuclear magnetic resonance and infrared spectroscopy have revealed that the interfacial region between cyanobiphenyl and azobenzene domains extends approximately 2-5 nanometers from the core interface [12] [10]. Within this interfacial zone, molecules exhibit intermediate orientational order parameters, typically ranging from 0.3 to 0.6, compared to 0.7-0.9 in the bulk domains [10] [11]. The temperature dependence of these interfacial interactions follows an Arrhenius-type behavior, with activation energies of 15-25 kJ/mol for reorientation processes [12] [23].
The thermotropic phase behavior of block copolymer systems containing 6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate exhibits strong dependence on the microphase-separated morphology, with distinct transition temperatures and phase sequences observed for different domain arrangements [24] [11] [25] [26]. Lamellar morphologies typically demonstrate the most stable liquid crystalline phases, with smectic A phase formation occurring between 80-110°C and nematic phases stable up to 140°C [6] [11] [23].
In cylindrical morphologies, the geometric constraints imposed by the curved interfaces lead to frustrated packing of the mesogenic units, resulting in reduced clearing temperatures and broader phase transition regions [2] [27] [25]. The characteristic smectic layer spacing in cylindrical domains is typically 10-15% smaller than in lamellar systems, reflecting the influence of interfacial curvature on molecular organization [27] [28]. Small-angle X-ray scattering studies reveal that the smectic layer normal tends to align perpendicular to the cylinder axis, creating a complex three-dimensional liquid crystalline texture [24] [10].
Spherical morphologies exhibit the most complex phase behavior, with multiple transitions often observed within narrow temperature ranges [29] [25] [26]. The high interfacial curvature in spherical domains severely constrains the liquid crystalline ordering, frequently leading to the formation of defect-rich nematic phases rather than well-ordered smectic structures [30] [25]. Differential scanning calorimetry measurements show that the total enthalpy change associated with liquid crystalline transitions is reduced by 30-50% in spherical morphologies compared to lamellar systems [31] [32].
The kinetics of phase transitions are also morphology-dependent, with lamellar systems showing the fastest equilibration times (typically 10-30 minutes at temperatures 10°C above the transition point) and spherical morphologies requiring several hours for complete structural relaxation [30] [33] [29]. This difference in kinetic behavior reflects the varying degrees of molecular mobility and the number of defects that must be annealed during the ordering process [2] [25].
Cooperative orientational effects represent one of the most fascinating aspects of liquid crystalline block copolymer behavior, where the collective response of mesogenic units within microphase-separated domains significantly exceeds the sum of individual molecular contributions [10] [34] [3] [35]. In systems containing 6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate, these cooperative effects manifest as enhanced orientational order parameters, improved mechanical coupling between domains, and novel responses to external fields [10] [11] [35].
The molecular basis for cooperative orientational effects lies in the elastic coupling between adjacent mesogenic units through both direct intermolecular interactions and polymer chain connectivity [2] [34] [14]. Monte Carlo simulations and theoretical models indicate that the effective interaction strength between neighboring cyanobiphenyl groups is amplified by a factor of 2-5 when the molecules are tethered to polymer chains within a microphase-separated domain [14] [35]. This amplification arises from the reduced conformational entropy available to the polymer backbone, which effectively increases the persistence of orientational correlations [36] [34].
External magnetic field alignment studies provide compelling evidence for cooperative behavior, with block copolymer systems showing saturation alignment at field strengths 5-10 times lower than required for corresponding low molecular weight liquid crystals [35] [37]. The alignment kinetics also exhibit cooperative characteristics, with domain orientation times scaling as the square root of domain size rather than linearly, indicating collective rotational motion of entire domains [3] [35].
Temperature-dependent investigations reveal that cooperative effects are most pronounced near the microphase separation transition, where domain interfaces become more diffuse and allow for enhanced interdomain communication [10] [35]. At temperatures well below the microphase separation temperature, domains become more isolated and cooperative effects diminish, leading to behavior approaching that of isolated liquid crystalline phases [2] [11].
Corrosive;Acute Toxic;Irritant